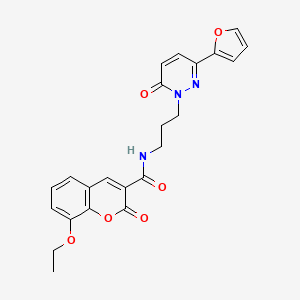

8-ethoxy-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c1-2-30-19-7-3-6-15-14-16(23(29)32-21(15)19)22(28)24-11-5-12-26-20(27)10-9-17(25-26)18-8-4-13-31-18/h3-4,6-10,13-14H,2,5,11-12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBKVZXRJOILFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-ethoxy-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide represents a novel class of organic molecules that combine structural elements known for their biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure composed of several functional groups:

- Furan Ring : Known for its diverse pharmacological properties.

- Pyridazine Moiety : Associated with various biological activities.

- Chromene Backbone : Often linked to anticancer and antimicrobial effects.

The molecular formula is , and it has a molecular weight of approximately 396.44 g/mol.

Anticancer Properties

Research indicates that derivatives containing furan and pyridazine structures often exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potential in inhibiting tumor cell proliferation through various mechanisms, including:

- Inhibition of Tubulin Polymerization : Similar compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their therapeutic efficacy.

Antimicrobial Activity

The presence of the furan ring is often linked to antimicrobial properties. Preliminary studies have indicated that the compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited. Further empirical studies are necessary to establish its spectrum of activity and mechanism against microbial pathogens.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation, modulating their activity.

- Receptor Modulation : It could bind to certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

These findings suggest that the structural characteristics shared by these compounds could be responsible for their biological activities.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations

Coumarin vs. Pyridazine Cores :

- The target compound’s coumarin core differentiates it from pyridazine-centric analogs (e.g., EP 4 374 877 A2 compounds), which often prioritize kinase-binding pyridazine scaffolds . Coumarins are associated with diverse bioactivities, including anticoagulant and anti-inflammatory effects, suggesting distinct target pathways.

Role of Furan Substituents :

- Both the target compound and 5-[4-(6-fluoro-1-furan-2-ylmethyl-1H-indol-3-yl)-piperidin-1-ylmethyl]-2-methoxy-benzoic acid () incorporate furan groups. Furan’s electron-rich aromatic system may enhance binding to hydrophobic enzyme pockets or nucleic acids, a feature exploited in antiviral and anticancer agents .

The morpholine-ethoxy groups in EP 4 374 877 A2 compounds improve solubility and metabolic stability, features absent in the target compound, which may limit its pharmacokinetic profile .

Linker Flexibility and Target Engagement :

- The target’s propyl linker provides greater conformational freedom than the rigid cycloheptylpropyl chain in ’s indole-carbamate compound, possibly enabling adaptation to diverse binding sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing coumarin-pyridazine hybrids like this compound?

- Methodology: The synthesis typically involves multi-step reactions, starting with functionalization of the coumarin core (e.g., introducing ethoxy groups via alkylation) followed by coupling with a pyridazine-propyl intermediate. Key steps include:

- Alkylation: Using potassium carbonate as a base in DMF for deprotonation and nucleophilic substitution .

- Amide Coupling: Carbodiimide-based reagents (e.g., HATU) in acetonitrile with DIPEA as a base to link the coumarin and pyridazine moieties .

- Purification: Flash chromatography (silica gel) and recrystallization (acetone/ethanol) to isolate high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Techniques:

- Single-Crystal X-Ray Diffraction: Resolves bond lengths/angles (e.g., C6–C7–N1 = 122.9°, C6–C7–C8 = 124.9°) and confirms stereochemistry .

- HPLC and NMR: Validates purity (>98%) and assigns proton environments (e.g., furan and ethoxy signals) .

- Mass Spectrometry: Confirms molecular weight (e.g., [M+H]⁺ via ESI-MS) .

Q. What biological activities are reported for structurally similar coumarin derivatives?

- Findings: Coumarin derivatives exhibit antifungal, anti-inflammatory, and anticancer properties. For example:

- Antifungal Activity: Chromone-thiazolidinone hybrids inhibit fungal CYP51 enzymes (IC₅₀ < 10 μM) .

- Anti-Cancer: Coumarin-3-carboxamides disrupt tubulin polymerization in breast cancer cell lines (IC₅₀ = 2–5 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Strategies:

- Solvent Screening: Replace DMF with THF or acetonitrile to reduce side reactions .

- Catalyst Optimization: Use Pd(OAc)₂ with formic acid derivatives for reductive cyclization steps (yield increase from 45% to 72%) .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 h to 2 h) for amide coupling .

Q. How to resolve contradictions between theoretical and experimental spectroscopic data?

- Approach:

- DFT Calculations: Compare computed (B3LYP/6-31G*) and experimental IR/NMR spectra to identify discrepancies (e.g., carbonyl stretching modes) .

- Crystallographic Refinement: Adjust thermal parameters in X-ray data to account for disorder in the furan ring .

Q. What computational tools predict this compound’s physicochemical properties and binding modes?

- Tools:

- ACD/Labs Percepta: Predicts logP (3.2 ± 0.5), solubility (0.1 mg/mL in water), and pKa (4.8 for the pyridazine NH) .

- Molecular Docking (AutoDock Vina): Models interactions with fungal CYP51 (binding energy = -9.2 kcal/mol) .

Q. How to design analogues with enhanced bioactivity while maintaining solubility?

- Design Principles:

- Bioisosteric Replacement: Substitute furan with thiophene to improve metabolic stability .

- PEGylation: Introduce polyethylene glycol (PEG) chains on the propyl linker to enhance aqueous solubility .

- Pharmacophore Hybridization: Merge with thiazolidinone or dihydropyridine motifs to target multiple pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.